molecular formula C17H15N5O3S B2730201 6-methyl-4-(3-nitrophenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 476365-01-2

6-methyl-4-(3-nitrophenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No. B2730201
CAS RN: 476365-01-2
M. Wt: 369.4
InChI Key: HEKQITKTDGJNCZ-UHFFFAOYSA-N
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Description

This compound is also known as Nifetepimine . It is a dihydropyrimidone calcium channel blocker . It has a gradual onset of action and produces a long-lasting decrease in blood pressure, with only a small increase in heart rate .


Synthesis Analysis

The synthesis of similar compounds involves the Biginelli reaction . This reaction is a three-component, one-pot condensation reaction involving a β-keto ester or a β-diketone, an aldehyde, and urea or a derivative thereof .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihydropyrimidine ring . The conformation of the dihydropyrimidine ring is unusual; it is planar instead of the usual boat-like conformation .


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of dihydropyrimidones . These include reactions with nucleophiles at the carbonyl sites and electrophiles at the aromatic ring .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 10 mg/mL . The empirical formula is C14H15N3O5 and the molecular weight is 305.29 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of pyridine and pyrimidine derivatives, including those similar to the specified compound, have been extensively studied. Research has demonstrated methods for creating a wide array of substituted pyrimidines, which are essential for exploring their potential applications in pharmaceuticals and materials science. For example, Kadir, Mansor, and Osman (2017) discussed the synthesis and characterization of monoamide isomers derived from pyridine and pyrimidine compounds, showcasing the versatility of these frameworks for chemical modifications (Kadir, Mansor, & Osman, 2017).

Biological Activities

The biological activities of pyrimidine derivatives have been a subject of research, with studies investigating their antimicrobial, antihypertensive, and cytotoxic activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and evaluated their antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, Alam et al. (2010) explored the antihypertensive activity of newer 1,4-dihydro-5-pyrimidine carboxamides, indicating the therapeutic potential of these compounds in managing hypertension (Alam et al., 2010).

Mechanism of Action

As a calcium channel blocker, this compound inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . This leads to relaxation of vascular smooth muscle walls and decreased blood pressure .

Safety and Hazards

The compound is considered hazardous . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-methyl-4-(3-nitrophenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-10-14(16(23)20-13-7-2-3-8-18-13)15(21-17(26)19-10)11-5-4-6-12(9-11)22(24)25/h2-9,15H,1H3,(H,18,20,23)(H2,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKQITKTDGJNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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